molecular formula C20H24N4O3S B2933242 2-(2,5-dimethylbenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251568-64-5

2-(2,5-dimethylbenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No. B2933242
CAS RN: 1251568-64-5
M. Wt: 400.5
InChI Key: JPOFNTCUGMMMTQ-UHFFFAOYSA-N
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Description

The [1,2,4]triazolo[4,3-a]pyridine is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Synthesis Analysis

The stereoselective preparation of functionalized [1,2,4]triazolo[4,3-a]pyridines from N-tosylhydrazones and pyridines was developed through the dearomatization of pyridines . This transformation features good step- and atom-economy, high diastereoselectivity, and the efficient formation of four new carbon–heteroatom bonds in the corresponding product tetrahydro pyridines .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]pyridines is complex and can be analyzed using various techniques such as NMR spectroscopy .


Chemical Reactions Analysis

A base-promoted tandem SNAr/Boulton–Katritzky rearrangement is developed. It offers a simple and straightforward method for the formation of functionalized [1,2,4]triazolo[1,5-a]pyridines from 1,2,4-oxadiazol-3-amines or 3-aminoisoxazoles with 2-fluoropyridines .

Scientific Research Applications

Synthesis and Structural Analysis

A variety of [1,2,4]triazolo[1,5-a]pyridine derivatives, including structures similar to 2-(2,5-dimethylbenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, have been synthesized and evaluated for their potential applications in scientific research. For instance, the synthesis of novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives has been documented, showcasing their significant antibacterial and antifungal activities against various microorganisms, suggesting potential applications in the development of new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).

Pharmacological Potential

The pharmacological evaluation of [1,2,4]triazolo[1,5-a][1,3,5]triazine derivatives has revealed that certain compounds exhibit potent and selective adenosine A2a receptor antagonist activity, which could be beneficial in the development of treatments for neurological disorders such as Parkinson's disease (Vu et al., 2004).

Antimicrobial Applications

Compounds incorporating the [1,2,4]triazolo[1,5-a]pyridine scaffold have shown promising antimicrobial properties. For instance, a series of thiophene-based heterocycles demonstrated potent antimicrobial activity, highlighting the potential of these compounds in addressing infectious diseases (Mabkhot et al., 2016).

Molecular and Crystal Structure Insights

The detailed molecular and crystal structure analysis of isothiazolo[5,4-b]pyridin derivatives provides valuable insights into the conformational preferences and electronic properties of these compounds, which is crucial for understanding their reactivity and potential applications in material science and pharmaceuticals (Karczmarzyk & Malinka, 2004).

Antimalarial Activity

A novel series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides has been explored for their antimalarial properties, with some derivatives showing promising activity against Plasmodium falciparum. This highlights the potential of these compounds in the development of new antimalarial therapies (Karpina et al., 2020).

properties

IUPAC Name

2-[(2,5-dimethylphenyl)methyl]-8-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c1-15-8-9-16(2)17(13-15)14-24-20(25)23-12-6-7-18(19(23)21-24)28(26,27)22-10-4-3-5-11-22/h6-9,12-13H,3-5,10-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOFNTCUGMMMTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)N3C=CC=C(C3=N2)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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